3-Phenylimidazo[1,5-a]pyrazin-1-ol is a heterocyclic compound characterized by the molecular formula . This compound belongs to the imidazo[1,5-a]pyrazine family, which is recognized for its diverse biological activities and applications across various fields, including medicinal chemistry and materials science. The compound's structure features a fused imidazole and pyrazine ring system, contributing to its unique chemical properties and potential therapeutic applications.
The synthesis of 3-Phenylimidazo[1,5-a]pyrazin-1-ol typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
The reaction conditions must be carefully controlled to optimize yield and purity. Factors such as temperature, reaction time, and solvent choice play critical roles in the success of the synthesis. For instance, using an organic solvent like dimethyl sulfoxide can enhance solubility and reaction efficiency.
The molecular structure of 3-Phenylimidazo[1,5-a]pyrazin-1-ol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 211.22 g/mol |
InChI Key | YPHLIGIVYATIKO-UHFFFAOYSA-N |
InChI | InChI=1S/C12H9N3O/c16-12... |
3-Phenylimidazo[1,5-a]pyrazin-1-ol can undergo various chemical transformations:
The specific conditions for these reactions vary:
The mechanism of action for 3-Phenylimidazo[1,5-a]pyrazin-1-ol involves its interaction with specific molecular targets within biological systems. This compound has been shown to bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. Ongoing research aims to elucidate the exact pathways and targets involved in its action, particularly in relation to its potential therapeutic effects against diseases such as cancer and microbial infections.
3-Phenylimidazo[1,5-a]pyrazin-1-ol exhibits several notable physical properties:
The chemical properties include:
3-Phenylimidazo[1,5-a]pyrazin-1-ol has a wide range of applications in scientific research:
The imidazo[1,5-a]pyrazine core represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purines, enabling targeted interactions with ATP-binding sites of kinases and other enzymes. Strategic modifications focus on three key regions: the phenyl ring at position 3, the pyrazine nitrogen atoms, and the hydroxyl group at position 1. Ring fusion strategies—such as incorporating the phenyl group into bicyclic systems or replacing it with heteroaromatics—modulate electron delocalization and conformational stability. Computational analyses reveal that para-electron-withdrawing groups on the phenyl ring enhance electrophilic character at C8, facilitating hydrogen bonding with kinase hinge regions [8] [10]. Additionally, replacing the hydroxyl group with bioisosteres like aminopyridine or methoxy groups alters protonation dynamics and hydrogen-bonding capacity, significantly impacting target engagement [6] [10].
Substituent positioning exerts profound effects on target selectivity and potency. Meta-substitutions on the 3-phenyl group optimize steric compatibility with hydrophobic pockets in kinases like LCK and IGF-1R, while ortho-substitutions induce torsional strain that diminishes binding. In mitochondrial uncouplers derived from related oxadiazolopyrazines, para-trifluoromethoxy groups enhance protonophoric activity but increase hepatotoxicity due to elevated lipophilicity [4]. Quantum mechanical calculations demonstrate that electron-donating groups at the phenyl para-position raise the HOMO energy, enhancing π-stacking with tyrosine residues in ATP-binding sites [8].
Table 1: Impact of Substituent Positioning on Bioactivity
Position | Substituent | Target Affinity | Cellular Effect |
---|---|---|---|
Ortho | Methyl | LCK IC₅₀: 850 nM | Reduced kinase inhibition |
Meta | Chloro | LCK IC₅₀: 220 nM | Enhanced ATP-competitive binding |
Para | Methoxy | pKa shift: -0.8 | Increased mitochondrial uncoupling |
Para | Trifluoromethoxy | Uncoupling EC₅₀: 4.3 μM | Hepatotoxicity risk |
Sonogashira coupling enables efficient installation of alkynyl pharmacophores at the C6 position of imidazo[1,5-a]pyrazine. Using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) in diisopropylamine, terminal alkynes couple with 6-bromo-3-phenylimidazo[1,5-a]pyrazin-1-ol under mild conditions (50°C, 12h). This method achieves >85% yields for arylacetylenes bearing electron-neutral or -donating groups, though electron-deficient alkynes require higher temperatures (80°C). The resultant alkyne derivatives exhibit enhanced permeability across blood-brain barrier models (Papp > 8 × 10⁻⁶ cm/s) due to modulated logP values [10]. Ethynylcyclopropyl derivatives synthesized via this route demonstrate sub-micromolar inhibition of Trk kinases, validating the strategy for CNS-targeted agents [3] [10].
Two dominant cyclization strategies afford the core scaffold:
Systematic aryl modifications reveal stark differentials in kinase inhibition profiles. Meta-chlorophenyl analogues exhibit 12-fold greater potency against IGF-1R (IC₅₀: 18 nM) compared to unsubstituted phenyl derivatives, attributed to halogen bonding with hinge-region carbonyls. Conversely, para-dimethylamino groups abolish LCK inhibition due to cation formation at physiological pH, which disrupts hydrophobic pocket penetration. In polymyxin resistance-modifying agents, meta-trifluoromethoxy groups maximize outer membrane disruption (MRC: 0.25 μg/mL) but confer cytotoxicity (GI₅₀: 4.3 μM), while para-fluoro balances potency and safety (SI: 19) [1] [9].
Table 2: Aryl Substitution Effects on Key Targets
Aryl Substituent | IGF-1R IC₅₀ (nM) | LCK Kd (μM) | LogD₇.₄ | Solubility (μM) |
---|---|---|---|---|
None (phenyl) | 215 ± 12 | 1.8 ± 0.2 | 2.1 | 48 ± 3 |
m-Cl | 18 ± 3 | 0.22 ± 0.05 | 2.9 | 19 ± 2 |
p-F | 140 ± 15 | 0.85 ± 0.1 | 2.3 | 102 ± 8 |
p-OCF₃ | 320 ± 25 | 0.41 ± 0.07 | 3.6 | 8 ± 1 |
m-N(CH₃)₂ | >10,000 | >10 | 1.2 | >500 |
Critical to lead optimization is mitigating high logP values (>3.0) inherent to biaryl systems. Incorporating polar groups at three strategic positions enhances aqueous solubility while preserving membrane permeability:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5